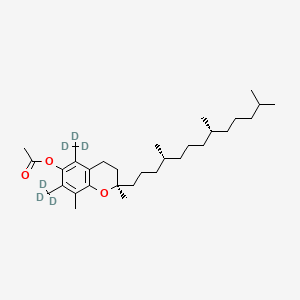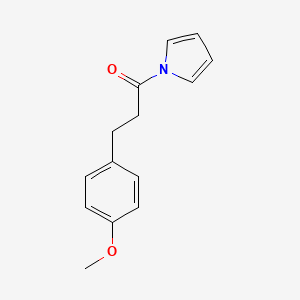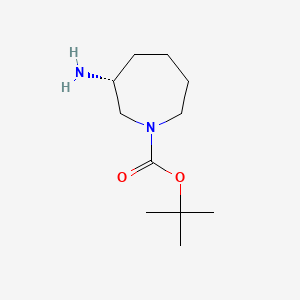
α-生育酚-d6 醋酸酯
描述
Alpha-Tocopherol-d6 Acetate, also known as deuterated alpha-tocopherol acetate, is a synthetic form of vitamin E. It is a stable isotope-labeled compound where six hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the metabolism and biological effects of vitamin E due to its enhanced stability and traceability.
科学研究应用
Alpha-Tocopherol-d6 Acetate is extensively used in scientific research due to its stability and traceability. Some key applications include:
Metabolic Studies: Used to trace the metabolic pathways of vitamin E in biological systems.
Nutritional Research: Helps in understanding the role of vitamin E in human health and nutrition.
Pharmacokinetics: Employed in studies to determine the absorption, distribution, metabolism, and excretion of vitamin E.
Antioxidant Research: Used to study the antioxidant properties and mechanisms of vitamin E in preventing oxidative stress.
Clinical Studies: Involved in clinical trials to evaluate the efficacy of vitamin E supplements in various health conditions.
作用机制
Target of Action
Alpha-Tocopherol-d6 Acetate, also known as [(2R)-2,8-Dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate, is a form of Vitamin E . Its primary targets are the lipid components of cell membranes and lipoproteins . It also interacts with enzymes such as pregnane X receptor (PXR) and the isoform 4F2 of cytochrome P450 (CYP4F2) .
Mode of Action
Alpha-Tocopherol-d6 Acetate acts as a potent antioxidant . It neutralizes lipid peroxy radicals, thereby preventing lipid peroxidation and preserving membrane integrity . It also plays a role in cellular signaling pathways within biological membranes .
Biochemical Pathways
The compound’s biosynthesis involves the reaction of isopentyl diphosphate and homogentisic acid in plastid membranes . The biochemical activities of tocopherols are linked with the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues .
Pharmacokinetics
Alpha-Tocopherol-d6 Acetate can be hydrolyzed to d-alpha-tocopherol (VE) and absorbed in the small intestine . The liver preferentially resecretes only alpha-tocopherol via the hepatic alpha-tocopherol transfer protein (alpha-TTP), while it metabolizes and excretes all other vitamin E variants .
Result of Action
The action of Alpha-Tocopherol-d6 Acetate results in the maintenance of the integrity and fluidity of cell membranes, particularly those involved in photosynthesis . It also helps to counteract the high accumulation of reactive oxygen species (ROS), thereby promoting plant growth and development under stress and non-stress conditions .
Action Environment
Environmental factors such as high-intensity light, drought, high salinity, heavy metals, and temperature extremes can influence the action of Alpha-Tocopherol-d6 Acetate . These factors can affect the biosynthesis of the compound, its concentration in plant tissues, and its effectiveness in combating oxidative stress
生化分析
Biochemical Properties
Alpha-Tocopherol-d6 Acetate plays a crucial role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to protect cells from oxidative damage. The compound is known to interact with enzymes such as lipoxygenases and cyclooxygenases, which are involved in the metabolism of polyunsaturated fatty acids. By donating hydrogen atoms, alpha-Tocopherol-d6 Acetate neutralizes free radicals, thereby preventing lipid peroxidation and maintaining cellular integrity .
Cellular Effects
Alpha-Tocopherol-d6 Acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of protein kinase C, a key enzyme in signal transduction pathways. Additionally, alpha-Tocopherol-d6 Acetate affects the expression of genes involved in antioxidant defense, inflammation, and cell proliferation. This compound also plays a role in maintaining mitochondrial function and energy production by protecting mitochondrial membranes from oxidative damage .
Molecular Mechanism
At the molecular level, alpha-Tocopherol-d6 Acetate exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their activity. For example, it inhibits the activity of protein kinase C by binding to its regulatory domain. Alpha-Tocopherol-d6 Acetate also modulates gene expression by interacting with transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory and immune responses. Furthermore, this compound enhances the expression of antioxidant enzymes like superoxide dismutase and catalase, thereby boosting the cellular antioxidant capacity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Tocopherol-d6 Acetate change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or oxygen. Studies have shown that alpha-Tocopherol-d6 Acetate maintains its antioxidant activity for extended periods, but its efficacy may decrease over time due to gradual degradation. Long-term exposure to alpha-Tocopherol-d6 Acetate has been observed to enhance cellular antioxidant defenses and reduce oxidative stress in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of alpha-Tocopherol-d6 Acetate vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and reduced inflammation. At high doses, alpha-Tocopherol-d6 Acetate can exhibit toxic effects, including hepatotoxicity and disruption of lipid metabolism. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
Alpha-Tocopherol-d6 Acetate is involved in several metabolic pathways. It is hydrolyzed to alpha-tocopherol in the small intestine, where it is absorbed and transported to various tissues. The compound interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification. Alpha-Tocopherol-d6 Acetate also affects metabolic flux by modulating the levels of metabolites involved in lipid and antioxidant metabolism .
Transport and Distribution
Within cells and tissues, alpha-Tocopherol-d6 Acetate is transported and distributed by specific transporters and binding proteins. It is incorporated into lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), which facilitate its transport through the bloodstream. The compound accumulates in lipid-rich tissues, including adipose tissue, liver, and muscle, where it exerts its antioxidant effects .
Subcellular Localization
Alpha-Tocopherol-d6 Acetate is localized in various subcellular compartments, including the plasma membrane, mitochondria, and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization. For instance, in the mitochondria, alpha-Tocopherol-d6 Acetate protects mitochondrial membranes from oxidative damage, thereby preserving mitochondrial function. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Tocopherol-d6 Acetate involves the esterification of alpha-tocopherol-d6 with acetic anhydride. The reaction typically occurs in the presence of a catalyst such as pyridine or triethylamine. The process involves the following steps:
Esterification: Alpha-tocopherol-d6 reacts with acetic anhydride in the presence of a catalyst to form alpha-Tocopherol-d6 Acetate.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of alpha-Tocopherol-d6 Acetate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of alpha-tocopherol-d6 and acetic anhydride are reacted in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
Alpha-Tocopherol-d6 Acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield alpha-tocopherol-d6 and acetic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the chromanol ring, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert oxidized forms of the compound back to alpha-tocopherol-d6.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction typically occurs at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce oxidized forms.
Major Products Formed
Hydrolysis: Alpha-tocopherol-d6 and acetic acid.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Regeneration of alpha-tocopherol-d6 from its oxidized forms.
相似化合物的比较
Alpha-Tocopherol-d6 Acetate is compared with other similar compounds such as:
Alpha-Tocopherol: The non-deuterated form of vitamin E, widely used as a dietary supplement.
Alpha-Tocopheryl Acetate: The acetate ester of alpha-tocopherol, commonly used in skincare products for its stability.
Gamma-Tocopherol: Another form of vitamin E with distinct antioxidant properties and health benefits.
Delta-Tocopherol: Known for its potent antioxidant activity and role in protecting against oxidative stress.
Uniqueness
The uniqueness of alpha-Tocopherol-d6 Acetate lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it an invaluable tool in scientific research, particularly in understanding the complex roles of vitamin E in human health.
属性
IUPAC Name |
[(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i5D3,7D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKOWWREFLAJOT-JALLZHECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1OC(=O)C)C([2H])([2H])[2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B588430.png)

